molecular formula C7H9N3O4 B12942605 (S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid

(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B12942605
M. Wt: 199.16 g/mol
InChI Key: TZPZQMWGVKSDCS-BYPYZUCNSA-N
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Description

(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes both an imidazole ring and an amino acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via visible-light photocatalysis in water. This method is characterized by mild reaction conditions and broad substrate scopes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of thiazolium carbene catalysts for the fixation of carbon dioxide onto amines represents a sustainable approach for the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amino alcohols, and substituted imidazole compounds .

Scientific Research Applications

(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and other biological processes. The amino acid moiety allows for incorporation into peptides and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid is unique due to its combination of an imidazole ring and an amino acid moiety, which provides distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in other similar compounds.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C7H9N3O4/c8-4(6(11)12)1-3-2-9-5(10-3)7(13)14/h2,4H,1,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

TZPZQMWGVKSDCS-BYPYZUCNSA-N

Isomeric SMILES

C1=C(NC(=N1)C(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(NC(=N1)C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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